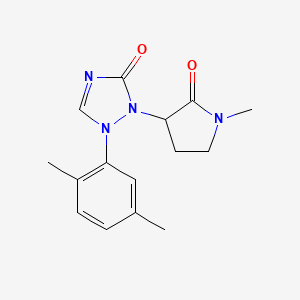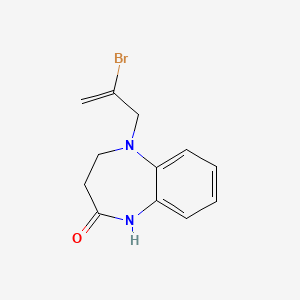![molecular formula C16H17N5O2S B7632014 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide, also known as PMSF, is a synthetic compound that belongs to the sulfonamide family. It is commonly used in scientific research as a protease inhibitor and has a wide range of applications in various fields.
Mecanismo De Acción
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide works by irreversibly inhibiting the active site of proteases. It binds to the active site of the protease and forms a covalent bond with the serine or cysteine residue, thereby blocking the protease activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce the production of thromboxane A2. This compound has also been shown to inhibit the activity of phospholipase A2, which is involved in the production of prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is its ability to irreversibly inhibit proteases, making it a valuable tool in protein purification and enzyme assays. However, this compound has some limitations, including its potential toxicity and instability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide. One area of interest is the development of new protease inhibitors that are more stable and less toxic than this compound. Another area of interest is the investigation of the physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of this compound and its interactions with other proteins and enzymes.
Métodos De Síntesis
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is synthesized by reacting N-methylpyridine-3-sulfonamide with 2-imidazol-1-ylphenylmethylamine in the presence of a suitable solvent and a catalyst. The reaction yields this compound as a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit cysteine proteases such as papain and cathepsin B. It is often used in protein purification to prevent proteolysis during the purification process.
Propiedades
IUPAC Name |
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-17-24(22,23)14-6-7-16(20-11-14)19-10-13-4-2-3-5-15(13)21-9-8-18-12-21/h2-9,11-12,17H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJFIFUGCSIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)